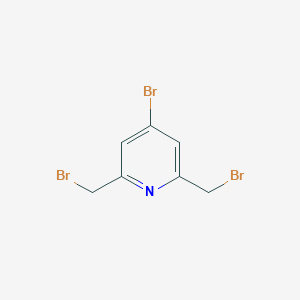

4-Bromo-2,6-bis(bromomethyl)pyridine

Description

BenchChem offers high-quality 4-Bromo-2,6-bis(bromomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-bis(bromomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2,6-bis(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3N/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMBLYCYGXVKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CBr)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349068 | |

| Record name | 4-bromo-2,6-bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106967-42-4 | |

| Record name | 4-Bromo-2,6-bis(bromomethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106967-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2,6-bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocols for 4-Bromo-2,6-bis(bromomethyl)pyridine, a key building block in the development of novel pharmaceuticals and functional materials. This document outlines a feasible synthetic pathway, compiling detailed experimental procedures and quantitative data from established chemical literature. The synthesis is presented as a two-step process, commencing with the preparation of 4-Bromo-2,6-dimethylpyridine, followed by the radical bromination of the methyl groups.

Step 1: Synthesis of 4-Bromo-2,6-dimethylpyridine

The initial step involves the synthesis of 4-Bromo-2,6-dimethylpyridine, a crucial precursor. A common method for this transformation is the Sandmeyer reaction, starting from 4-Amino-2,6-lutidine.

A well-established method for the synthesis of 4-Bromo-2,6-dimethylpyridine involves the diazotization of 4-Amino-2,6-lutidine followed by a Sandmeyer-type reaction.

-

Diazotization: 4-Amino-2,6-lutidine is first dissolved in an acidic medium and cooled to a low temperature, typically between -15°C and 3°C.[1]

-

Bromination: Liquid bromine is added dropwise to the cooled solution, followed by the dropwise addition of an aqueous solution of sodium nitrite.[1]

-

Work-up: After the addition is complete, the pH of the solution is adjusted to be alkaline. The product is then extracted with an organic solvent, dried, and concentrated to yield 2,6-dimethyl-4-bromopyridine.[1]

The following diagram illustrates the logical workflow of the Sandmeyer reaction for the synthesis of 4-Bromo-2,6-dimethylpyridine.

Caption: Workflow for the synthesis of 4-Bromo-2,6-dimethylpyridine.

| Parameter | Value | Reference |

| Starting Material | 4-Amino-2,6-lutidine | [1] |

| Reagents | Acid, Liquid Bromine, Sodium Nitrite | [1] |

| Reaction Temperature | -15°C to 3°C | [1] |

| Final Product | 4-Bromo-2,6-dimethylpyridine | [1] |

Step 2: Synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine

The second and final step is the bromination of the two methyl groups of 4-Bromo-2,6-dimethylpyridine. This is typically achieved through a radical bromination reaction, often using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

A general procedure for the bromination of benzylic positions can be adapted for the synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine.

-

Reaction Setup: 4-Bromo-2,6-dimethylpyridine is dissolved in a suitable solvent, such as carbon tetrachloride (CCl4).

-

Reagent Addition: N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN), are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (around 80°C for CCl4) for a specified period, for instance, 24 hours.[2]

-

Work-up: After cooling, the reaction mixture is filtered. The filtrate is washed with saturated sodium bicarbonate and brine solutions, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography to yield 4-Bromo-2,6-bis(bromomethyl)pyridine.

The following diagram outlines the synthesis pathway from the precursor to the final product.

Caption: Synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine.

While a specific protocol for the bromination of 4-Bromo-2,6-dimethylpyridine was not found, a highly analogous reaction for the synthesis of 2,6-bis(bromomethyl)pyridine from 2,6-lutidine provides valuable quantitative insights.

| Parameter | Value | Reference |

| Starting Material | 2,6-Lutidine (0.11g, 10mmol) | [2] |

| Brominating Agent | Dibromohein (5.72g, 20mmol) | [2] |

| Initiator | AIBN (82mg, 0.5mol%) | [2] |

| Solvent | Carbon Tetrachloride (30mL) | [2] |

| Reaction Temperature | 80°C (Reflux) | [2] |

| Reaction Time | 24 hours | [2] |

| Yield | 93% | [2] |

It is important to note that reaction conditions may need to be optimized for the specific substrate, 4-Bromo-2,6-dimethylpyridine. The electron-withdrawing nature of the bromine atom on the pyridine ring might necessitate slightly harsher conditions or a longer reaction time compared to the unsubstituted 2,6-lutidine.

This guide provides a robust framework for the synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions and safety standards.

References

An In-Depth Technical Guide to 4-Bromo-2,6-bis(bromomethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-bis(bromomethyl)pyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a reactive bromine atom on the pyridine ring and two bromomethyl groups, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-2,6-bis(bromomethyl)pyridine, with a focus on its utility in pharmaceutical and materials science research.

Chemical Properties

4-Bromo-2,6-bis(bromomethyl)pyridine is a solid at room temperature with the chemical formula C₇H₆Br₃N.[1] Its structure is characterized by a central pyridine ring substituted with a bromine atom at the 4-position and two bromomethyl groups at the 2- and 6-positions.

Physical and Spectroscopic Data

While specific experimental data for 4-Bromo-2,6-bis(bromomethyl)pyridine is not extensively reported in publicly available literature, the following table summarizes its key identifiers and computed properties.[1] The spectral data for the closely related compound, 2,6-bis(bromomethyl)pyridine, is provided for reference and can offer insights into the expected spectral characteristics of the title compound.[2]

| Property | Value | Reference |

| IUPAC Name | 4-Bromo-2,6-bis(bromomethyl)pyridine | [1] |

| CAS Number | 106967-42-4 | [1] |

| Molecular Formula | C₇H₆Br₃N | [1] |

| Molecular Weight | 343.84 g/mol | [1][3] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Reference Spectroscopic Data for 2,6-bis(bromomethyl)pyridine: [2]

| Type | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.68-7.71 (dd, J=7.5, 8.0 Hz, 1H), 7.36-7.38 (d, J=8.0 Hz, 2H), 4.53 (s, 4H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 157.0, 138.4, 123.1, 33.8 |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely start from 4-bromo-2,6-lutidine. The methyl groups would then be subjected to radical bromination, for example, using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN.

Caption: Proposed synthetic route to 4-Bromo-2,6-bis(bromomethyl)pyridine.

Detailed Experimental Protocol for Analogue Synthesis: 2,6-bis(bromomethyl)pyridine[2]

The following protocol for the synthesis of 2,6-bis(bromomethyl)pyridine from pyridine-2,6-dimethanol provides a valuable reference for the potential synthesis of the 4-bromo derivative.

Materials:

-

Pyridine-2,6-dimethanol (2 g, 14 mmol)

-

60% Hydrobromic acid (15 mL)

-

Water

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To pyridine-2,6-dimethanol (2 g, 14 mmol), slowly add 60% hydrobromic acid (15 mL).

-

Heat the reaction mixture to reflux at 125 °C for 6 hours.

-

Cool the mixture to room temperature.

-

Dissolve the reaction residue in water (50 mL) to form a yellow solution.

-

Add saturated sodium bicarbonate solution dropwise until the pH reaches 8.

-

Extract the aqueous solution with dichloromethane (4 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting material by flash column chromatography (EtOAc/hexanes, 1:9-1:4) to yield 2,6-bis(bromomethyl)pyridine as a white solid.

Reactivity and Applications

The reactivity of 4-Bromo-2,6-bis(bromomethyl)pyridine is dictated by its three bromine substituents. The bromomethyl groups are susceptible to nucleophilic substitution, while the bromine atom on the pyridine ring can participate in various cross-coupling reactions. This multi-faceted reactivity makes it a valuable intermediate in the synthesis of a variety of compounds for applications in drug discovery and materials science.[5]

Nucleophilic Substitution at the Bromomethyl Groups

The benzylic-like bromides of the bromomethyl groups are excellent leaving groups, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 2- and 6-positions of the pyridine ring.

Caption: General scheme for nucleophilic substitution at the bromomethyl positions.

This reactivity is crucial for the synthesis of ligands for coordination chemistry, which are essential in catalysis and material science.[5]

Cross-Coupling Reactions at the 4-Position

The bromine atom at the 4-position of the pyridine ring is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, or amino groups at this position, further diversifying the molecular scaffold. The electron-deficient nature of the pyridine ring activates the C-Br bond, making it highly susceptible to these reactions.

Applications in Drug Development and Materials Science

4-Bromo-2,6-bis(bromomethyl)pyridine serves as a versatile intermediate in the synthesis of novel organic molecules with potential applications in several fields.

-

Pharmaceuticals: The ability to introduce diverse functional groups at three different positions on the pyridine scaffold makes this compound a valuable tool for generating libraries of compounds for drug discovery. The pyridine core is a common motif in many biologically active molecules.

-

Agrochemicals: Similar to its use in pharmaceuticals, this compound can be used to synthesize novel pesticides and herbicides.

-

Materials Science: The compound is employed in the preparation of ligands for coordination chemistry, which are essential in the development of new catalysts and functional materials.[5] It also finds application in the creation of cross-linked polymers and resins, where its bromomethyl groups facilitate polymerization processes.[5]

Safety and Handling

Detailed toxicological data for 4-Bromo-2,6-bis(bromomethyl)pyridine is not available. As with all brominated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

4-Bromo-2,6-bis(bromomethyl)pyridine is a highly functionalized building block with significant potential in organic synthesis. While detailed experimental data is somewhat limited in the public domain, its reactivity can be reliably predicted based on the chemistry of related compounds. Its ability to undergo both nucleophilic substitution and cross-coupling reactions makes it a valuable tool for the synthesis of a wide array of complex molecules for applications in drug discovery, agrochemicals, and materials science. Further research into the synthesis and characterization of this compound would be beneficial to fully exploit its synthetic potential.

References

An In-depth Technical Guide to 4-Bromo-2,6-bis(bromomethyl)pyridine (CAS: 106967-42-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,6-bis(bromomethyl)pyridine, a versatile trifunctional pyridine derivative with significant potential in synthetic chemistry. The document details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its key applications, particularly in the synthesis of pincer ligands and other complex molecules relevant to materials science and drug discovery. Spectroscopic data and safety information are also presented to provide a complete profile of this compound for research and development purposes.

Chemical and Physical Properties

4-Bromo-2,6-bis(bromomethyl)pyridine is a halogenated pyridine derivative. The presence of a bromine atom on the pyridine ring and two bromomethyl groups at the 2 and 6 positions makes it a highly reactive and versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 4-Bromo-2,6-bis(bromomethyl)pyridine

| Property | Value |

| CAS Number | 106967-42-4 |

| Molecular Formula | C₇H₆Br₃N |

| Molecular Weight | 343.84 g/mol |

| Appearance | Off-white to light yellow solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |

Synthesis

A likely synthetic route to 4-Bromo-2,6-bis(bromomethyl)pyridine involves the free-radical bromination of 4-bromo-2,6-lutidine using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Caption: Synthetic workflow for 4-Bromo-2,6-bis(bromomethyl)pyridine.

Experimental Protocol

Materials:

-

4-Bromo-2,6-lutidine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium thiosulfate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2,6-lutidine (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Bromo-2,6-bis(bromomethyl)pyridine.

Spectroscopic Data

The structural confirmation of 4-Bromo-2,6-bis(bromomethyl)pyridine is achieved through various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 4-Bromo-2,6-bis(bromomethyl)pyridine

| Technique | Predicted Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~7.5 (s, 2H, pyridine-H), ~4.5 (s, 4H, CH₂Br) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~158 (C-N), ~140 (C-Br), ~125 (C-H), ~32 (CH₂Br) |

| FT-IR | (cm⁻¹) in KBr: ~3050 (aromatic C-H stretch), ~1580, 1450 (C=C and C=N ring stretch), ~1200 (C-N stretch), ~680 (C-Br stretch) |

| Mass Spec. | m/z: 343 (M⁺), with characteristic isotopic pattern for three bromine atoms. |

Applications in Research and Development

The trifunctional nature of 4-Bromo-2,6-bis(bromomethyl)pyridine makes it a valuable intermediate in the synthesis of a variety of complex organic molecules.

Synthesis of Pincer Ligands

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion. They are of significant interest in catalysis. 4-Bromo-2,6-bis(bromomethyl)pyridine can serve as a precursor for the synthesis of NNN-type pincer ligands.

Caption: Workflow for the synthesis of an NNN pincer-metal complex.

Intermediate in Drug Discovery

The pyridine scaffold is a common motif in many biologically active compounds. The reactive bromomethyl groups of 4-Bromo-2,6-bis(bromomethyl)pyridine allow for the facile introduction of various functionalities, making it a useful building block for the synthesis of novel drug candidates. The bromo-substituent on the pyridine ring can be further modified via cross-coupling reactions to introduce additional diversity.

Building Block for Supramolecular Chemistry and Materials Science

The rigid pyridine core and the reactive arms of this molecule make it an excellent candidate for the construction of macrocycles, cages, and polymers with defined architectures and potential applications in areas such as host-guest chemistry, sensing, and catalysis.

Safety and Handling

4-Bromo-2,6-bis(bromomethyl)pyridine is expected to be a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: Likely to be corrosive, a lachrymator, and toxic upon ingestion, inhalation, or skin contact.

-

Precautionary Statements: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention immediately.

Conclusion

4-Bromo-2,6-bis(bromomethyl)pyridine is a valuable and versatile building block for synthetic chemists. Its trifunctional nature allows for the construction of complex molecular architectures, including pincer ligands, macrocycles, and potential drug candidates. This guide provides essential information for researchers interested in utilizing this compound in their synthetic endeavors. Further research into its reactivity and applications is warranted to fully explore its potential in various fields of chemistry.

Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for 4-Bromo-2,6-bis(bromomethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, 2,6-bis(bromomethyl)pyridine, to predict its spectroscopic properties. All presented data should be considered in this context.

Spectroscopic Data

The introduction of a bromine atom at the 4-position of the pyridine ring is expected to influence the electronic environment of the molecule, leading to predictable shifts in its spectroscopic signatures compared to 2,6-bis(bromomethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-Bromo-2,6-bis(bromomethyl)pyridine is expected to be simple. The two protons on the pyridine ring are chemically equivalent and will appear as a singlet. The four protons of the two bromomethyl groups are also equivalent and will present as another singlet.

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Bromo-2,6-bis(bromomethyl)pyridine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred from |

| ¹H | ~7.5 - 7.7 | Singlet | Aromatic protons on a brominated pyridine ring. |

| ¹H | ~4.5 - 4.7 | Singlet | Bromomethyl group protons.[1][2] |

| ¹³C | ~158 - 160 | Singlet | C2/C6 carbons attached to bromomethyl groups.[1] |

| ¹³C | ~125 - 127 | Singlet | C3/C5 carbons.[1] |

| ¹³C | ~140 - 142 | Singlet | C4 carbon attached to bromine. |

| ¹³C | ~32 - 34 | Singlet | Bromomethyl carbons.[1] |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic peaks for the pyridine ring and the C-Br bonds.

Table 2: Predicted IR Absorption Bands for 4-Bromo-2,6-bis(bromomethyl)pyridine

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~1600 - 1550 | C=C and C=N stretching (pyridine ring) |

| ~1450 - 1400 | C-H bend (CH₂) |

| ~1200 - 1150 | C-H in-plane bending (aromatic) |

| ~800 - 700 | C-H out-of-plane bending (aromatic) |

| ~700 - 500 | C-Br stretch |

Mass Spectrometry

The mass spectrum of 4-Bromo-2,6-bis(bromomethyl)pyridine will show a characteristic isotopic pattern for a molecule containing three bromine atoms. The molecular ion peak (M⁺) will be a cluster of peaks due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Predicted Mass Spectrometry Data for 4-Bromo-2,6-bis(bromomethyl)pyridine

| m/z | Ion | Notes |

| 341, 343, 345, 347 | [M]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for Br₃. |

| 262, 264, 266 | [M - Br]⁺ | Fragment corresponding to the loss of one bromine atom. |

| 183, 185 | [M - 2Br]⁺ | Fragment corresponding to the loss of two bromine atoms. |

| 184, 186 | [C₇H₆BrN]⁺ | Likely fragment from loss of a bromomethyl radical.[3] |

| 104 | [C₆H₄N]⁺ | Fragment corresponding to the pyridine ring after loss of all substituents. |

Experimental Protocols

Proposed Synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine

This proposed synthesis is adapted from established procedures for the synthesis of 2,6-bis(bromomethyl)pyridine.[1][2] The starting material would be 4-bromo-2,6-pyridinedimethanol.

Reaction Scheme:

Materials:

-

4-bromo-2,6-pyridinedimethanol

-

48% Hydrobromic acid (HBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 4-bromo-2,6-pyridinedimethanol in a round-bottom flask, slowly add an excess of 48% hydrobromic acid.

-

Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 6-8 hours.

-

Cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to obtain 4-Bromo-2,6-bis(bromomethyl)pyridine as a solid.

Spectroscopic Analysis Protocol

NMR: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

IR: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Mass Spectrometry: Mass spectra would be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Logical Relationships

The following diagram illustrates the relationship between the target compound and the analytical techniques used for its characterization.

References

Physical properties like melting point and solubility of 4-Bromo-2,6-bis(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physical and chemical properties of 4-Bromo-2,6-bis(bromomethyl)pyridine, a halogenated pyridine derivative with potential applications in organic synthesis and drug development. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document presents computed properties and outlines standardized experimental protocols for the determination of key physical characteristics such as melting point and solubility. Furthermore, a representative experimental workflow for the synthesis of macrocyclic compounds, a potential application for this class of molecules, is provided.

Introduction

4-Bromo-2,6-bis(bromomethyl)pyridine (CAS No. 106967-42-4) is a trifunctional pyridine derivative. Its structure, featuring a central pyridine ring substituted with a bromine atom and two bromomethyl groups, makes it a versatile building block in synthetic chemistry. The presence of three reactive sites allows for its potential use in the construction of complex molecular architectures, including macrocycles and other scaffolds relevant to medicinal chemistry and materials science. This guide aims to consolidate the available data for this compound and provide practical methodologies for its further characterization.

Physicochemical Properties

Computed Physical Properties

Computational models provide theoretical estimates of a compound's physical properties. The following data has been compiled from publicly available chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₃N | PubChem[1] |

| Molecular Weight | 343.84 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 342.80299 Da | PubChem[1] |

| Monoisotopic Mass | 340.80504 Da | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 161 | PubChem[1] |

Note: These values are computationally derived and have not been experimentally verified.

Melting Point

An experimentally determined melting point for 4-Bromo-2,6-bis(bromomethyl)pyridine has not been identified in the surveyed literature. As a reference, the structurally related compound 2,6-Bis(bromomethyl)pyridine has a reported melting point of 85-87 °C. It is anticipated that 4-Bromo-2,6-bis(bromomethyl)pyridine exists as a crystalline solid at room temperature.

Solubility

Quantitative solubility data for 4-Bromo-2,6-bis(bromomethyl)pyridine in common laboratory solvents is not available. Based on its predicted LogP value of 2.7, it is expected to have low solubility in water and higher solubility in organic solvents.

Experimental Protocols

The following sections describe standard laboratory procedures for the experimental determination of melting point and solubility.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline 4-Bromo-2,6-bis(bromomethyl)pyridine is finely ground to a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating rate is initially used to approach the approximate melting point.

-

Once the temperature is within 15-20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first liquid droplet is observed is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

-

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of 4-Bromo-2,6-bis(bromomethyl)pyridine in a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: An excess amount of solid 4-Bromo-2,6-bis(bromomethyl)pyridine is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, chloroform) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a fine-porosity filter.

-

Analysis: The concentration of 4-Bromo-2,6-bis(bromomethyl)pyridine in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Synthetic Workflow: Macrocycle Synthesis

While no specific signaling pathways involving 4-Bromo-2,6-bis(bromomethyl)pyridine have been identified, its bifunctional nature makes it a suitable precursor for the synthesis of macrocyclic compounds. The following diagram illustrates a generalized workflow for such a synthesis.

Conclusion

4-Bromo-2,6-bis(bromomethyl)pyridine is a chemical entity with significant potential as a building block in synthetic chemistry. This guide has summarized the available computed data on its physical properties and provided standardized protocols for their experimental determination. The illustrated synthetic workflow for macrocyclization highlights a potential application of this compound. Further experimental investigation is required to fully characterize this compound and explore its utility in drug discovery and materials science.

References

An In-depth Technical Guide to the Reactivity of Bromomethyl Groups in 4-Bromo-2,6-bis(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the two bromomethyl groups in 4-Bromo-2,6-bis(bromomethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. This document details the underlying principles of its reactivity, protocols for its functionalization, and the factors governing selective substitution.

Introduction: A Versatile Pyridine-Based Scaffold

4-Bromo-2,6-bis(bromomethyl)pyridine is a trifunctional electrophile featuring a pyridine core substituted with a bromine atom at the 4-position and two highly reactive bromomethyl groups at the 2- and 6-positions. The inherent reactivity of the bromomethyl groups, akin to benzylic bromides, makes this compound an excellent precursor for a wide array of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, leading to the construction of complex ligands for coordination chemistry, precursors for macrocycles, and various heterocyclic compounds with potential applications in drug discovery and materials science.[1] The presence of the pyridine nitrogen and the bromine atom on the aromatic ring also offers sites for further chemical modifications, adding to its synthetic utility.

Synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine

The synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine typically proceeds from 2,6-lutidine. The process involves the radical bromination of the two methyl groups, a reaction that can be initiated by light or a radical initiator. A subsequent bromination of the pyridine ring at the 4-position, activated by the electron-donating nature of the alkyl groups, would lead to the desired product. An alternative and more common approach involves the bromination of 4-bromo-2,6-lutidine.

A general synthetic pathway is outlined below:

Figure 1: General synthetic scheme for 4-Bromo-2,6-bis(bromomethyl)pyridine.

Reactivity of the Bromomethyl Groups: A Tale of Two Substitutions

The two bromomethyl groups in 4-Bromo-2,6-bis(bromomethyl)pyridine are susceptible to nucleophilic attack via an S(_N)2 mechanism. The reactivity of these groups is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the electronic effects of the pyridine ring and its substituents.

Stepwise Substitution and the Challenge of Selectivity

A key aspect of the reactivity of this compound is the potential for stepwise substitution of the two bromomethyl groups. The first nucleophilic substitution at one of the bromomethyl groups will result in a mono-substituted intermediate. The introduction of this new substituent at the 2- (or 6-) position can electronically and sterically influence the reactivity of the remaining bromomethyl group.

Generally, the first substitution is faster than the second. This can be attributed to:

-

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the carbon atoms in the bromomethyl groups. After the first substitution, if the incoming nucleophile is electron-donating, it can slightly decrease the electrophilicity of the remaining bromomethyl carbon, making the second substitution slower.

-

Steric Hindrance: The introduction of a substituent in place of the first bromine atom can sterically hinder the approach of a nucleophile to the second bromomethyl group, thereby reducing its reaction rate.

This difference in reactivity allows for the possibility of selective mono-substitution under carefully controlled conditions, such as using a limited amount of the nucleophile or employing bulky nucleophiles.

Influence of the 4-Bromo Substituent

The bromine atom at the 4-position of the pyridine ring is an electron-withdrawing group. This electronic effect further enhances the electrophilicity of the bromomethyl carbons, making them more susceptible to nucleophilic attack compared to the non-brominated analogue, 2,6-bis(bromomethyl)pyridine. This heightened reactivity can be advantageous for achieving complete di-substitution.

Experimental Protocols and Data

While specific kinetic data for the stepwise substitution of 4-Bromo-2,6-bis(bromomethyl)pyridine is not extensively reported in the literature, the following sections provide generalized experimental protocols and expected outcomes based on the reactivity of similar compounds and general principles of organic chemistry.

General Procedure for Nucleophilic Substitution

Experimental Workflow:

Figure 2: A generalized workflow for nucleophilic substitution reactions.

Selective Mono-substitution vs. Di-substitution

The ratio of mono- to di-substituted product can be controlled by adjusting the reaction stoichiometry and conditions.

Table 1: Reaction Conditions for Selective Substitution

| Product Desired | Stoichiometry (Nucleophile:Substrate) | Reaction Temperature | Reaction Time | Expected Major Product |

| Mono-substitution | 1:1 to 1.2:1 | Low (e.g., 0 °C to RT) | Short | 2-(Substituted methyl)-4-bromo-6-(bromomethyl)pyridine |

| Di-substitution | > 2.2:1 | Elevated (e.g., RT to reflux) | Long | 2,6-Bis(substituted methyl)-4-bromopyridine |

Note: These are generalized conditions and may require optimization for specific nucleophiles.

Reactions with Common Nucleophiles

The following table summarizes the expected products from reactions with various classes of nucleophiles.

Table 2: Products of Nucleophilic Substitution

| Nucleophile Class | Example Nucleophile | Mono-substituted Product | Di-substituted Product |

| Amines | R-NH₂ | 2-(Aminomethyl)-4-bromo-6-(bromomethyl)pyridine | 2,6-Bis(aminomethyl)-4-bromopyridine |

| Thiols | R-SH | 2-(Thio-methyl)-4-bromo-6-(bromomethyl)pyridine | 2,6-Bis(thio-methyl)-4-bromopyridine |

| Alcohols/Phenols | R-OH | 2-(Alkoxymethyl)-4-bromo-6-(bromomethyl)pyridine | 2,6-Bis(alkoxymethyl)-4-bromopyridine |

| Carboxylates | R-COO⁻ | 2-(Acyloxymethyl)-4-bromo-6-(bromomethyl)pyridine | 2,6-Bis(acyloxymethyl)-4-bromopyridine |

Signaling Pathways and Logical Relationships

The decision-making process for achieving selective substitution can be visualized as a logical pathway.

Figure 3: Logical diagram for controlling the reaction outcome.

Conclusion

4-Bromo-2,6-bis(bromomethyl)pyridine is a highly reactive and synthetically valuable building block. The two bromomethyl groups exhibit a propensity for stepwise nucleophilic substitution, which can be controlled to favor either mono- or di-substituted products. By carefully manipulating reaction conditions such as stoichiometry, temperature, and reaction time, researchers can selectively introduce a wide range of functional groups. The electron-withdrawing nature of the 4-bromo substituent enhances the overall reactivity of the bromomethyl groups. This guide provides a foundational understanding for scientists and professionals to effectively utilize this versatile compound in the development of novel molecules for various applications. Further research into the precise kinetics of these reactions would be beneficial for optimizing selective transformations.

References

An In-depth Technical Guide to 4-Bromo-2,6-bis(bromomethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-bis(bromomethyl)pyridine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with a bromine atom and two reactive bromomethyl groups, offers multiple points for molecular elaboration, making it a valuable precursor for the synthesis of complex molecular architectures, including macrocycles and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of 4-Bromo-2,6-bis(bromomethyl)pyridine, with a particular focus on its utility in drug development. Detailed experimental protocols and characterization data are presented to facilitate its practical application in the laboratory.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The strategic introduction of reactive functional groups onto the pyridine ring allows for the construction of diverse and complex molecules. 4-Bromo-2,6-bis(bromomethyl)pyridine stands out as a particularly useful intermediate due to its trifunctional nature. The bromine atom at the 4-position is amenable to various cross-coupling reactions, while the two bromomethyl groups at the 2- and 6-positions serve as excellent electrophiles for nucleophilic substitution reactions. This unique combination of reactivity provides a powerful platform for the synthesis of a wide array of novel compounds.

Discovery and History

While a definitive seminal publication detailing the first synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader exploration of functionalized pyridine derivatives for applications in coordination chemistry and organic synthesis. The synthesis of the closely related, non-brominated analogue, 2,6-bis(bromomethyl)pyridine, is well-documented and serves as a basis for the logical synthesis of the 4-bromo derivative. The development of bromination techniques for pyridine rings and the radical bromination of methylpyridines (lutidines) were key advancements that paved the way for the preparation of this versatile building block. Its CAS number is 106967-42-4.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of 4-Bromo-2,6-bis(bromomethyl)pyridine is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Br₃N | [1] |

| Molecular Weight | 343.84 g/mol | [1] |

| CAS Number | 106967-42-4 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| IUPAC Name | 4-bromo-2,6-bis(bromomethyl)pyridine | [1] |

| InChI | InChI=1S/C7H6Br3N/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2 | [1] |

| InChIKey | RKMBLYCYGXVKRO-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(N=C1CBr)CBr)Br | [1] |

Note: Experimental data such as melting point is not consistently reported in publicly available sources.

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine is not explicitly detailed in a single, readily available source. However, based on established organic chemistry principles and published procedures for analogous compounds, a logical and feasible synthetic route can be proposed. The most probable pathway involves the radical bromination of 4-bromo-2,6-lutidine.

Proposed Synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine

The synthesis can be envisioned as a two-step process starting from commercially available 2,6-lutidine.

Caption: Proposed synthetic workflow for 4-Bromo-2,6-bis(bromomethyl)pyridine.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of 4-Bromo-2,6-lutidine

This procedure is adapted from known methods for the bromination of pyridine derivatives.

-

Materials: 2,6-Lutidine, Bromine (Br₂), Fuming sulfuric acid (oleum, e.g., 20% SO₃).

-

Procedure:

-

In a fume hood, cautiously add 2,6-lutidine to fuming sulfuric acid with cooling in an ice bath.

-

Slowly add bromine to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, slowly heat the mixture to the desired reaction temperature (e.g., 120-150 °C) and maintain for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., NaOH or Na₂CO₃) until basic.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 4-bromo-2,6-lutidine.

-

Step 2: Synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine

This procedure is based on standard radical bromination of benzylic positions.

-

Materials: 4-Bromo-2,6-lutidine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄) or other suitable solvent.

-

Procedure:

-

Dissolve 4-bromo-2,6-lutidine in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (slightly more than 2 equivalents) and a catalytic amount of AIBN or BPO to the mixture.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC or ¹H NMR for the disappearance of the methyl proton signals and the appearance of the bromomethyl proton signals.

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford 4-Bromo-2,6-bis(bromomethyl)pyridine.

-

Applications in Drug Development

The trifunctional nature of 4-Bromo-2,6-bis(bromomethyl)pyridine makes it a highly attractive scaffold for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors and macrocyclic drugs.

Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine core is a common feature in many kinase inhibitors. 4-Bromo-2,6-bis(bromomethyl)pyridine can serve as a central scaffold to which various pharmacophoric groups can be attached. The bromomethyl groups can be used to introduce side chains that interact with specific pockets of the kinase active site, while the 4-bromo position can be functionalized via cross-coupling reactions to introduce larger aromatic systems that can enhance binding affinity and selectivity.

Caption: General workflow for kinase inhibitor synthesis.

Macrocycle Synthesis

Macrocyclic compounds are of great interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. The two bromomethyl groups of 4-Bromo-2,6-bis(bromomethyl)pyridine are ideally positioned for the construction of macrocycles through reaction with difunctional nucleophiles. The resulting macrocycles can be designed to mimic peptide loops or to bind to large, flat protein surfaces.

Caption: General scheme for macrocycle synthesis.

While specific, high-profile drug candidates derived directly from 4-Bromo-2,6-bis(bromomethyl)pyridine are not prominently featured in the current literature, the synthetic strategies outlined above are well-established and demonstrate the significant potential of this building block in the development of novel therapeutics.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,6-bis(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 4-Bromo-2,6-bis(bromomethyl)pyridine (CAS No: 106967-42-4), a compound utilized in chemical synthesis and research. Due to its hazardous nature, strict adherence to the following protocols is imperative to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Classification

4-Bromo-2,6-bis(bromomethyl)pyridine is a hazardous substance that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment and within a controlled laboratory environment.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

GHS Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Physical and Chemical Properties

While detailed quantitative data is limited, the following properties have been identified:

| Property | Value | Source |

| Molecular Formula | C7H6Br3N | PubChem[2] |

| Molecular Weight | 343.84 g/mol | PubChem[2] |

| Appearance | White to pink crystalline powder | TCI MSDS[3] |

| CAS Number | 106967-42-4 | PubChem[2] |

Toxicological and Ecological Information

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral) | No data available[4] |

| Acute Toxicity (Dermal) | No data available[4] |

| Acute Toxicity (Inhalation) | No data available[4] |

| Skin Corrosion/Irritation | Causes severe skin burns[1] |

| Serious Eye Damage/Irritation | Causes serious eye damage[1] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available[4] |

| Carcinogenicity | No data available[4] |

| Reproductive Toxicity | No data available[4] |

| STOT-Single Exposure | No data available |

| Toxicity to Fish | No data available[4] |

| Toxicity to Daphnia | No data available[4] |

| Toxicity to Algae | No data available[4] |

Experimental Protocols: Safe Handling Workflow

The following section details the necessary precautions and workflow for handling 4-Bromo-2,6-bis(bromomethyl)pyridine in a research setting.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound.

| PPE Item | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |

| Skin Protection | Fire/flame resistant and impervious clothing.[4][5] Chemical impermeable gloves (inspect before use).[5][6] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[7] If exposure limits are exceeded, use a full-face respirator.[4][5] |

Handling and Storage

-

Handling:

-

Storage:

First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] If breathing is difficult, give oxygen.[5][7] Seek medical advice.[1] |

| Skin Contact | Take off immediately all contaminated clothing.[7] Gently wash with plenty of soap and water.[1] Seek medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1][7] |

| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[7] |

Accidental Release Measures

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Cleaning Up:

Visualized Workflows

Safe Handling Workflow

References

- 1. lobachemie.com [lobachemie.com]

- 2. 4-Bromo-2,6-bis(bromomethyl)pyridine | C7H6Br3N | CID 642807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cloudfront.zoro.com [cloudfront.zoro.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Notes and Protocols: The Use of 4-Bromo-2,6-bis(bromomethyl)pyridine in Macrocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-bis(bromomethyl)pyridine is a versatile trifunctional building block employed in the synthesis of complex molecular architectures, particularly macrocycles. Its rigid pyridine core imparts pre-organization to the resulting macrocyclic structures, a desirable feature in the design of host molecules, ligands for metal complexes, and compounds with potential therapeutic applications. The presence of two reactive bromomethyl groups allows for facile nucleophilic substitution reactions with a variety of difunctionalized linkers, such as diamines, dithiols, and diols, to form pyridinophane-type macrocycles. The bromo-substituent at the 4-position of the pyridine ring offers a site for further functionalization, for instance, through cross-coupling reactions, enabling the synthesis of more elaborate and tailored macrocyclic systems.

These application notes provide an overview of the utility of 4-Bromo-2,6-bis(bromomethyl)pyridine in macrocycle synthesis and include detailed experimental protocols for key reactions.

General Synthetic Strategies

The primary approach to macrocyclization using 4-Bromo-2,6-bis(bromomethyl)pyridine involves a [1+1] condensation with a linear difunctional linker. This is typically achieved under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of base and solvent is crucial and depends on the nature of the nucleophile in the linker.

Data Presentation

The following table summarizes quantitative data for the synthesis of a macrocyclic ligand using 4-Bromo-2,6-bis(bromomethyl)pyridine.

| Precursor | Linker | Product | Reaction Type | Yield (%) |

| 4-Bromo-2,6-bis(bromomethyl)pyridine | Glycine ethyl ester hydrochloride | Diethyl 4-bromo-2,6-bis[(ethoxycarbonylmethyl)aminomethyl]pyridine-N,N'-diacetate | N-Alkylation | Not specified |

| Diethyl 4-bromo-2,6-bis[(ethoxycarbonylmethyl)aminomethyl]pyridine-N,N'-diacetate | - | 4-(Phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine | Sonogashira coupling and Hydrolysis | Not specified |

Further quantitative data from additional literature examples would be presented here to provide a broader overview of the precursor's utility.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key macrocyclic precursor from 4-Bromo-2,6-bis(bromomethyl)pyridine.

Protocol 1: Synthesis of Diethyl 4-bromo-2,6-bis[(ethoxycarbonylmethyl)aminomethyl]pyridine-N,N'-diacetate

This protocol is adapted from the work of Takalo et al. and describes the reaction of 4-Bromo-2,6-bis(bromomethyl)pyridine with glycine ethyl ester hydrochloride to form a key acyclic precursor for a more complex macrocycle.[1]

Materials:

-

4-Bromo-2,6-bis(bromomethyl)pyridine

-

Glycine ethyl ester hydrochloride

-

Di-isopropylethylamine (DIPEA)

-

Dry acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Triethylamine/Ethyl acetate/Petroleum ether

Procedure:

-

A mixture of 4-bromo-2,6-bis(bromomethyl)pyridine (3.50 g, 10 mmol), glycine ethyl ester hydrochloride (14.0 g, 0.10 mol), and di-isopropylethylamine (35 mL) in dry acetonitrile (130 mL) is prepared in a round-bottom flask.

-

The reaction mixture is stirred overnight at room temperature.

-

After the reaction is complete, the solvent is removed by evaporation under reduced pressure.

-

The residue is dissolved in dichloromethane (100 mL).

-

The organic solution is washed with water (3 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate.

-

The crude product is purified by silica gel column chromatography using a gradient of triethylamine/ethyl acetate/petroleum ether as the eluent (starting with 10:20:70 and changing to 15:30:55).[1]

Visualizations

Diagram 1: General Synthetic Pathway for Macrocyclization

The following diagram illustrates the general workflow for the synthesis of macrocycles from 4-Bromo-2,6-bis(bromomethyl)pyridine.

Caption: General workflow for macrocycle synthesis.

Diagram 2: Logical Relationship of Synthesis and Application

This diagram shows the logical progression from the starting material to potential applications of the synthesized macrocycles.

References

Application Notes and Protocols: 4-Bromo-2,6-bis(bromomethyl)pyridine in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-2,6-bis(bromomethyl)pyridine as a versatile linker and initiator in the synthesis of advanced polymer architectures. This trifunctional molecule serves as a valuable building block for creating star-shaped polymers, block copolymers, and other complex macromolecules with potential applications in materials science and drug delivery.

Application in Star Polymer Synthesis

4-Bromo-2,6-bis(bromomethyl)pyridine is an effective core molecule for the "core-first" synthesis of 3-arm star polymers. The two bromomethyl groups and the bromo group on the pyridine ring can all act as initiation sites for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined star polymers with controlled molecular weights and low polydispersity.

Quantitative Data for Star Polymer Synthesis

The following table summarizes representative data for the synthesis of 3-arm star poly(methyl methacrylate) (PMMA) using a trifunctional initiator analogous to 4-Bromo-2,6-bis(bromomethyl)pyridine via organocatalyzed ATRP (O-ATRP).

| Initiator Functionality | Monomer | Polymerization Time (h) | Conversion (%) | Mn (kDa, GPC) | Mw/Mn (PDI) | Initiator Efficiency (%) |

| 3-arm | Methyl Methacrylate (MMA) | 8 | 66 | 14.2 | 1.13 | 74 |

Data adapted from studies on multifunctional initiators in O-ATRP.[1]

Experimental Protocol: Synthesis of a 3-Arm Star Polymer via ATRP

This protocol describes a general procedure for the synthesis of a 3-arm star polymer using a trifunctional initiator like 4-Bromo-2,6-bis(bromomethyl)pyridine via the "core-first" ATRP method.

Materials:

-

4-Bromo-2,6-bis(bromomethyl)pyridine (initiator)

-

Monomer (e.g., Methyl Methacrylate, MMA)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Nitrogen or Argon gas supply

-

Schlenk flask and line

Procedure:

-

To a Schlenk flask, add 4-Bromo-2,6-bis(bromomethyl)pyridine, the desired amount of monomer (e.g., MMA), and anisole.

-

The flask is sealed, and the solution is degassed by three freeze-pump-thaw cycles.

-

In a separate flask, the CuBr catalyst and PMDETA ligand are added and degassed.

-

Under a positive pressure of inert gas, the catalyst/ligand mixture is transferred to the monomer/initiator solution to start the polymerization.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 80°C) for a specified time to achieve the desired monomer conversion.

-

To stop the polymerization, the flask is opened to air and the mixture is diluted with a suitable solvent like tetrahydrofuran (THF).

-

The polymer is purified by passing the solution through a neutral alumina column to remove the copper catalyst.

-

The purified polymer is then precipitated in a large excess of a non-solvent, such as cold methanol.

-

The precipitated star polymer is collected by filtration and dried under vacuum to a constant weight.

-

The final product is characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn and Mw) and polydispersity index (PDI), and by ¹H NMR to confirm the structure.

Application in Drug and Gene Delivery

The pyridine core of polymers synthesized using 4-Bromo-2,6-bis(bromomethyl)pyridine offers unique properties for biomedical applications. The nitrogen atom in the pyridine ring can be quaternized to introduce a positive charge, making the resulting cationic polymers suitable for complexing with negatively charged genetic material like plasmid DNA (pDNA) or siRNA to form "polyplexes." These polyplexes can facilitate the delivery of genetic material into cells for gene therapy or gene silencing applications.

Star-shaped polymers, in particular, have shown promise as non-viral gene delivery vectors due to their compact structure and high density of functional groups.

Cellular Uptake of Pyridine-Containing Polymer Polyplexes

Cationic polymer-DNA complexes (polyplexes) are typically internalized by cells through endocytosis. The positively charged surface of the polyplex interacts with the negatively charged cell membrane, triggering the uptake process. The two main endocytic pathways involved are clathrin-mediated endocytosis and caveolae-mediated endocytosis.[2][3]

Once inside the cell, the polyplex is enclosed in an endosome. For successful gene delivery, the polymer must facilitate the escape of the genetic material from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. Cationic polymers containing protonatable amines, such as those derived from pyridine, can induce endosomal escape through the "proton sponge effect."[4] The influx of protons into the endosome leads to an influx of chloride ions, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the genetic payload into the cytoplasm. The genetic material can then travel to the nucleus for transcription and subsequent protein expression.

Other Potential Applications

The versatile nature of 4-Bromo-2,6-bis(bromomethyl)pyridine also allows for its use in the synthesis of other polymer architectures, such as:

-

Block Copolymers: By sequentially adding different monomers, block copolymers with a star architecture can be synthesized.

-

Functional Polymers: The bromo groups can be substituted with other functional moieties to introduce specific properties to the resulting polymer.

These materials may find applications in areas such as coatings, adhesives, and advanced materials with tailored thermal and chemical resistance.

Disclaimer: The provided protocols are general guidelines. Researchers should adapt and optimize the reaction conditions based on the specific monomer and desired polymer characteristics. All experiments should be conducted with appropriate safety precautions in a laboratory setting.

References

- 1. Synthesis of Star Polymers using Organocatalyzed Atom Transfer Radical Polymerization Through a Core-first Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. find.shef.ac.uk [find.shef.ac.uk]

- 4. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Ligands for Coordination Chemistry using 4-Bromo-2,6-bis(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-bis(bromomethyl)pyridine is a versatile trifunctional building block for the synthesis of a wide array of pyridine-based ligands. Its structure, featuring a central pyridine ring and two reactive bromomethyl groups, allows for facile introduction of various donor atoms through nucleophilic substitution reactions. The presence of the bromine atom at the 4-position of the pyridine ring offers a site for further functionalization, for example, via cross-coupling reactions, enabling the creation of complex molecular architectures.

The ligands derived from this precursor are of significant interest in coordination chemistry, finding applications in catalysis, materials science, and the development of therapeutic agents. The pyridine nitrogen, along with the appended donor groups, can chelate to a variety of metal ions, forming stable complexes with diverse electronic and steric properties. This document provides detailed protocols for the synthesis of representative ligands from 4-Bromo-2,6-bis(bromomethyl)pyridine and the characterization of the resulting compounds.

General Synthetic Pathway

The primary route for ligand synthesis from 4-Bromo-2,6-bis(bromomethyl)pyridine involves the nucleophilic displacement of the bromide ions from the two bromomethyl groups. This allows for the introduction of a variety of functionalities, including amines, phosphines, and thiols, leading to the formation of polydentate ligands.

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Bromo-2,6-bis(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 4-Bromo-2,6-bis(bromomethyl)pyridine in nucleophilic substitution reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures, including macrocycles, ligands for metal catalysis, and novel drug candidates.

Overview and Reactivity

4-Bromo-2,6-bis(bromomethyl)pyridine is a trifunctional electrophile featuring two highly reactive benzylic bromide moieties at the 2 and 6 positions and a less reactive aryl bromide at the 4-position of the pyridine ring. The two bromomethyl groups are excellent leaving groups, readily undergoing SN2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the pyridine ring further activates these positions towards nucleophilic attack.

The 4-bromo substituent is generally less susceptible to nucleophilic aromatic substitution under the conditions used for substitution at the bromomethyl groups. However, it can participate in transition metal-catalyzed cross-coupling reactions, offering a handle for further molecular diversification after the initial substitutions at the C2 and C6 side chains. This differential reactivity allows for a stepwise and controlled functionalization of the pyridine scaffold.

Applications in Synthesis

The primary application of 4-Bromo-2,6-bis(bromomethyl)pyridine lies in its use as a precursor for the synthesis of various nitrogen-containing compounds.

-

Macrocycle Synthesis: Its difunctional nature at the 2 and 6 positions makes it an ideal building block for the synthesis of macrocyclic ligands. These macrocycles are crucial in the development of metal complexes for catalysis, sensing, and biomedical imaging.

-

Ligand Development: The pyridine nitrogen and the substituents introduced via nucleophilic substitution can act as donor atoms for metal coordination, leading to the formation of polydentate ligands.

-

Drug Discovery: The substituted pyridine core is a common scaffold in many biologically active molecules. This reagent provides a convenient entry point for creating libraries of compounds for high-throughput screening in drug discovery programs.

Experimental Protocols

The following are representative protocols for nucleophilic substitution reactions with 4-Bromo-2,6-bis(bromomethyl)pyridine. These are based on established procedures for the analogous 2,6-bis(bromomethyl)pyridine and similar systems. Researchers should optimize these conditions for their specific nucleophiles and desired products.

General Protocol for Reaction with Amine Nucleophiles

This protocol describes the synthesis of 2,6-bis(aminomethyl)-4-bromopyridine derivatives.

Materials:

-

4-Bromo-2,6-bis(bromomethyl)pyridine

-

Primary or secondary amine (2.2 equivalents)

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Potassium carbonate (K2CO3) or triethylamine (TEA) as a base (2.5 equivalents)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 4-Bromo-2,6-bis(bromomethyl)pyridine (1.0 eq) in anhydrous acetonitrile or DMF, add the amine (2.2 eq) and the base (2.5 eq).

-

Stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,6-bis(aminomethyl)-4-bromopyridine derivative.

General Protocol for Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 2,6-bis(thiomethyl)-4-bromopyridine derivatives.

Materials:

-

4-Bromo-2,6-bis(bromomethyl)pyridine

-

Thiol (2.2 equivalents)

-

Anhydrous methanol or ethanol

-

Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) (2.2 equivalents) as a base

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Prepare a solution of the sodium thiolate by adding the thiol (2.2 eq) to a solution of sodium methoxide or ethoxide (2.2 eq) in the corresponding alcohol under an inert atmosphere.

-

To this solution, add a solution of 4-Bromo-2,6-bis(bromomethyl)pyridine (1.0 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 2,6-bis(thiomethyl)-4-bromopyridine derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for nucleophilic substitution reactions with 4-Bromo-2,6-bis(bromomethyl)pyridine, based on data from analogous systems.

Table 1: Reaction with Amine Nucleophiles

| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | K2CO3 | ACN | 25 | 18 | 85-95 |

| 2 | Piperidine | TEA | DMF | 25 | 12 | 80-90 |

| 3 | Morpholine | K2CO3 | ACN | 25 | 16 | 88-98 |

| 4 | Aniline | TEA | DMF | 50 | 24 | 60-70 |

Table 2: Reaction with Thiol Nucleophiles

| Entry | Thiol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | NaOMe | MeOH | 25 | 10 | 90-98 |

| 2 | Benzyl mercaptan | NaOEt | EtOH | 25 | 8 | 85-95 |

| 3 | Ethanethiol | NaOEt | EtOH | 25 | 12 | 80-90 |

| 4 | Cysteine ethyl ester | NaHCO3 | DMF/H2O | 25 | 14 | 75-85 |

Visualizations

The following diagrams illustrate the key reaction pathways and a typical experimental workflow.

Caption: General reaction scheme for the disubstitution of 4-Bromo-2,6-bis(bromomethyl)pyridine.

Caption: A typical experimental workflow for nucleophilic substitution reactions.

Caption: Reactivity differences of the electrophilic sites in the title compound.

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-2,6-bis(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for palladium-catalyzed cross-coupling reactions involving 4-bromo-2,6-bis(bromomethyl)pyridine. This trifunctional pyridine derivative is a versatile building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures.[1] The C4-bromo position is amenable to standard cross-coupling reactions, while the two bromomethyl groups at the C2 and C6 positions can be utilized for subsequent nucleophilic substitutions, making it a valuable precursor in medicinal chemistry and materials science.

While specific literature on cross-coupling reactions at the C4-position of 4-bromo-2,6-bis(bromomethyl)pyridine is limited, this guide provides robust, generalized protocols for Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings based on established methodologies for structurally similar bromopyridines. These protocols serve as a strong starting point for reaction optimization.

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2][3] The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

When working with 4-bromo-2,6-bis(bromomethyl)pyridine, it is crucial to consider the high reactivity of the benzylic bromides at the 2 and 6 positions. These groups are susceptible to nucleophilic attack by bases or organometallic reagents present in the reaction mixture. Therefore, careful selection of reaction conditions, particularly the base and temperature, is essential to favor the desired cross-coupling at the C4 position and minimize side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex in the presence of a base.[4][5] This reaction is widely used in the synthesis of biaryls, vinylarenes, and polyolefins due to the commercial availability, stability, and low toxicity of many boronic acids and their derivatives.[5]

General Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative with an arylboronic acid.[6][7]

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling.

Materials:

| Reagent/Component | Example Supplier | Purity |

| 4-Bromo-2,6-bis(bromomethyl)pyridine | Commercial | >98% |

| Arylboronic Acid | Commercial | >98% |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Commercial | >98% |

| K₃PO₄ (Potassium phosphate) | Commercial | >99% |

| 1,4-Dioxane | Commercial | Anhydrous |

| Water | Deionized | - |

Procedure:

-

To a Schlenk flask, add 4-bromo-2,6-bis(bromomethyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.

-